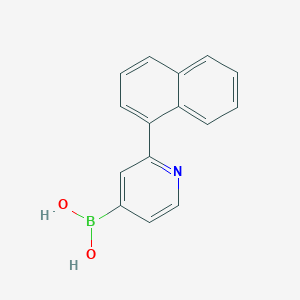

2-(Naphthalen-1-yl)pyridine-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

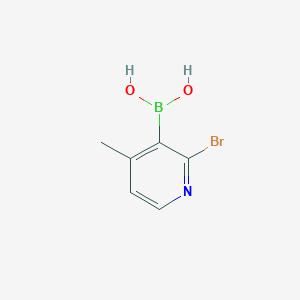

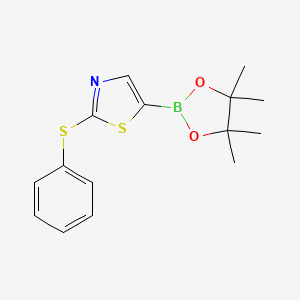

2-(Naphthalen-1-yl)pyridine-4-boronic acid (NPBA) is a boronic acid derivative that is widely used in various fields of research and industry. It is a useful building block in crystal engineering and can also be used as a catalyst to act as a dehydrative condensation agent to synthesize amides using carboxylic acid and amines as raw materials .

Synthesis Analysis

The synthesis of NPBA involves various chemical reactions. One of the methods involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of NPBA is complex and is characterized by various spectroscopic techniques .Chemical Reactions Analysis

NPBA is involved in various chemical reactions. It is used in Suzuki-Miyaura coupling reactions . It also undergoes catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical properties of the polymer, including solubility and viscosity were studied, and the results showed good solubility and chain growth for the polymer . The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for the polymer .科学的研究の応用

Photoisomerization and Aryl Migration

2-(Naphthalen-1-yl)pyridine-4-boronic acid derivatives demonstrate remarkable capabilities in photoisomerization. Specifically, compounds with this structure undergo a clean, sequential two-step photoisomerization, including an unusual reversible photoisomerization between borepin and borirane structures. This behavior is significantly influenced by both steric and electronic factors (He et al., 2019).

Luminescent Properties

Another significant application is in the realm of luminescence. Mixed phenol-pyridine derivatives of this compound show bright blue luminescence in both solution and solid states. This property has been successfully used in the fabrication of white and blue electroluminescent devices (Zhang et al., 2006).

Chemosensors for Transition Metal Ions

Compounds based on this compound are effective in detecting transition metal ions. They exhibit remarkable selectivity towards Cu2+ ions, with the complexation process resulting in a color change from orange to intense blue. This application is vital for analytical chemistry, particularly in metal ion detection (Gosavi-Mirkute et al., 2017).

Fluorescent Boron Schiff Bases

Synthesis of Schiff bases using this compound and their coordination with diphenylborinic acid results in fluorescent boron Schiff bases (BOSCHIBAs). These compounds have shown potential as cytoplasm staining dyes in vitro due to their enhanced features like low cytotoxicity, simple synthesis, and specific staining for cytoplasm structures (Corona-López et al., 2017).

Fluorescence Emission with Metal Ions

This compound derivatives also exhibit selective fluorescence emission with certain metal ions, like Mn2+ ions. This selective interaction can be used to generate specific ON and OFF emission states in fluorescence studies, which is valuable for sensing applications (Jali et al., 2013).

Optical Sensing Structures

The compound's structure has been employed in the assembly of a polymeric-based ternary europium (III) complex system for optical sensing applications. The nanosensor demonstrates rapid response times and can undergo emission changes from red to blue, indicating potential use in various analytical applications (Li et al., 2019).

Spectroscopic and Molecular Docking Studies

Spectroscopic documentation and molecular docking studies of compounds derived from this compound show potential for binding with anti-microbial agents. This indicates its application in the development of new pharmaceutical compounds and understanding their interactions at the molecular level (Rajamani et al., 2019).

Asymmetric Michael Addition of Ketones

In asymmetric synthesis, derivatives of this compound have been used as organocatalysts for the asymmetric Michael addition of ketones to nitroolefins. This highlights its potential in facilitating stereoselective synthetic reactions (Syu et al., 2010).

Regioselective Diboration of Alkynes

This compound's derivatives have also been used in regioselective diboration of alkynes, a key reaction in organic synthesis. The ability to selectively couple at internal boronyl groups has significant implications in the field of organic chemistry (Iwadate et al., 2010).

Development of Phosphorescent Iridium(III) Complexes

Its use in synthesizing novel phosphorescent iridium(III) complexes, where it acts as a ligand, has implications in the development of light-emitting devices and photocatalytic applications. This application demonstrates the versatility of this compound in advanced material sciences (Baschieri et al., 2023).

作用機序

Target of Action

Boronic acids, including pyridine boronic acids, are commonly used as reagents in cross-coupling reactions such as the suzuki–miyaura coupling .

Mode of Action

In the context of Suzuki–Miyaura coupling, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing the construction of complex organic compounds .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway involving 2-(Naphthalen-1-yl)pyridine-4-boronic acid. This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their stability, solubility, and reactivity .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For instance, the Suzuki–Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .

Safety and Hazards

特性

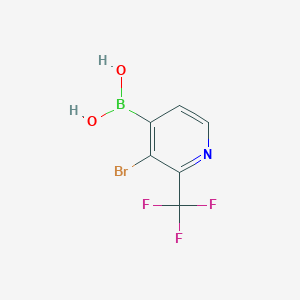

IUPAC Name |

(2-naphthalen-1-ylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BNO2/c18-16(19)12-8-9-17-15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18-19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIXRVWBQGOQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C2=CC=CC3=CC=CC=C32)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)